The Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide
The Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a pivotal building block in the synthesis of a multitude of pharmaceutical and agrochemical agents. Its structural motif is a key component in various commercial products, driving the demand for efficient and scalable synthetic routes. This in-depth technical guide delineates the primary synthetic pathways to this valuable compound, providing a detailed exploration of the underlying reaction mechanisms, step-by-step experimental protocols, and critical process considerations. The guide focuses on two robust synthetic strategies: the construction of the pyrazole core followed by chlorination, and a route involving a Vilsmeier-Haack reaction followed by oxidation. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of medicinal chemistry, process development, and organic synthesis.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] The targeted compound, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, is a crucial intermediate in the production of several commercial agrochemicals.[3] The strategic placement of the chloro, methyl, and carboxylic acid functionalities on the pyrazole ring provides a versatile platform for further chemical modifications, enabling the synthesis of diverse and complex molecules. Understanding the nuances of its synthesis is paramount for ensuring the efficient and cost-effective production of downstream products. This guide provides a detailed examination of the most prominent and scientifically sound methods for the synthesis of this key intermediate.
Part 1: Synthesis via Pyrazole Ring Formation and Subsequent Chlorination
This synthetic approach focuses on first constructing the core 1,3-dimethyl-1H-pyrazole-4-carboxylic acid ring system, followed by a regioselective chlorination at the 5-position.
Synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid
The initial and crucial step in this route is the formation of the pyrazole ring. A common and effective method involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[4][5] A specific patented method details the synthesis from readily available starting materials: ethyl acetoacetate, triethyl orthoformate, and methylhydrazine.[6]
Mechanism:
The synthesis proceeds through a multi-step, one-pot reaction. Initially, ethyl acetoacetate reacts with triethyl orthoformate in the presence of acetic anhydride. This step forms an ethoxymethylene intermediate. Subsequent reaction with methylhydrazine leads to the formation of the pyrazole ring through a cyclization-condensation sequence. The resulting ester is then saponified to yield the carboxylic acid.
Experimental Protocol: Synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid [6]
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Step 1: Formation of the Intermediate:
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In a suitable reactor, charge ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.
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Heat the mixture to 110-120 °C and maintain the temperature for the reaction to proceed to completion.
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After the reaction, cool the mixture and distill under reduced pressure to remove low-boiling components and isolate the crude intermediate.
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-
Step 2: Cyclization and Saponification:
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In a separate reactor, charge an aqueous solution of methylhydrazine and toluene.
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Cool the mixture to 8-10 °C and add sodium hydroxide.
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Slowly add the intermediate from Step 1 to the methylhydrazine solution, maintaining the temperature below 15 °C.
-
After the addition is complete, heat the reaction mixture to facilitate the cyclization.
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Upon completion of the cyclization, add hydrochloric acid to the reaction mixture to effect the saponification of the ester and precipitate the carboxylic acid.
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Filter the solid, wash with water, and dry to obtain 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.
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Chlorination of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid
The final step in this synthetic route is the regioselective chlorination of the pyrazole ring at the 5-position. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution.
Mechanism:
The chlorination can be achieved using various chlorinating agents. A common method involves the use of N-chlorosuccinimide (NCS) in a suitable solvent. The reaction proceeds via an electrophilic aromatic substitution mechanism where the chloronium ion (Cl+), or a polarized equivalent, is attacked by the electron-rich pyrazole ring. The presence of the carboxylic acid group at the 4-position and the methyl groups at the 1 and 3-positions directs the chlorination to the 5-position.
Alternatively, electrochemical methods have been developed for the chlorination of pyrazoles.[7]
Experimental Protocol: Chlorination using N-Chlorosuccinimide (General Procedure)
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Dissolve 1,3-dimethyl-1H-pyrazole-4-carboxylic acid in a suitable solvent (e.g., acetonitrile or dichloromethane).
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Add N-chlorosuccinimide (1.0-1.2 equivalents) to the solution.
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Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
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Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the organic layer and purify the crude product by recrystallization or column chromatography to yield 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid.
Part 2: Synthesis via Vilsmeier-Haack Reaction and Subsequent Oxidation
This alternative and widely utilized pathway involves the formation of a key intermediate, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, through a Vilsmeier-Haack reaction, which is then oxidized to the target carboxylic acid.
Synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[5][8][9] In this synthesis, 1,3-dimethyl-1H-pyrazol-5(4H)-one is treated with the Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[10]
Mechanism:
The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from POCl₃ and DMF. The 1,3-dimethyl-1H-pyrazol-5(4H)-one then acts as the nucleophile, attacking the Vilsmeier reagent. A subsequent intramolecular rearrangement and elimination of water and chloride ions lead to the formation of the 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[8]
Experimental Protocol: Synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde [10]
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Formation of the Vilsmeier Reagent:
-
In a well-stirred, cold (0 °C) solution of DMF, add phosphorus oxychloride dropwise.
-
Stir the resulting mixture at 0 °C for approximately 20 minutes.
-
-
Reaction with Pyrazolone:
-
To the prepared Vilsmeier reagent, add 1,3-dimethyl-1H-pyrazol-5(4H)-one.
-
Heat the reaction mixture to 90 °C for 1 hour.
-
Monitor the reaction progress by TLC.
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-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture and pour it into ice water.
-
Neutralize the solution with sodium hydroxide.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the residue from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to obtain pure 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
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Oxidation of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
The final step in this route is the oxidation of the aldehyde functionality to a carboxylic acid. Various oxidizing agents can be employed for this transformation. A well-established method for the oxidation of similar 5-chloropyrazole-4-carbaldehydes utilizes potassium permanganate (KMnO₄).
Mechanism:
The oxidation of the aldehyde to a carboxylic acid with potassium permanganate in a suitable solvent proceeds through the formation of a manganate ester intermediate. This intermediate then collapses to yield the carboxylate, which upon acidic workup, gives the final carboxylic acid.
Experimental Protocol: Oxidation using Potassium Permanganate (General Procedure)
-
Dissolve 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in a suitable solvent mixture (e.g., acetone/water or pyridine/water).
-
Cool the solution in an ice bath and slowly add a solution of potassium permanganate.
-
Stir the reaction mixture at low temperature until the purple color of the permanganate disappears.
-
Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the manganese dioxide precipitate is dissolved.
-
Acidify the solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid.
Visualization of Synthetic Pathways
Route 1: Pyrazole Formation and Chlorination
Caption: Synthetic pathway via pyrazole ring formation followed by chlorination.
Route 2: Vilsmeier-Haack Reaction and Oxidation
Caption: Synthetic pathway via Vilsmeier-Haack reaction and subsequent oxidation.
Quantitative Data Summary
| Step | Reactants | Reagents | Product | Yield (%) | Reference |
| Route 1 | |||||
| Pyrazole Synthesis | Ethyl acetoacetate, Triethyl orthoformate, Methylhydrazine | Acetic anhydride, NaOH, HCl | 1,3-dimethyl-1H-pyrazole-4-carboxylic acid | Not specified | [6] |
| Chlorination | 1,3-dimethyl-1H-pyrazole-4-carboxylic acid | N-Chlorosuccinimide | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | High (general) | General Method |
| Route 2 | |||||
| Vilsmeier-Haack | 1,3-dimethyl-1H-pyrazol-5(4H)-one | POCl₃, DMF | 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | ~70% | [10] |
| Oxidation | 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | KMnO₄ | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | 80-85% (for similar substrates) |
Conclusion
The synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid can be effectively achieved through two primary, well-established synthetic routes. The choice between the two pathways may depend on factors such as the availability of starting materials, desired scale of production, and specific process safety considerations. Both routes offer a reliable means to access this important chemical intermediate, providing a solid foundation for the development of novel pharmaceuticals and agrochemicals. The detailed mechanisms and protocols provided in this guide are intended to empower researchers and process chemists to make informed decisions and to facilitate the efficient synthesis of this valuable compound.
References
-
Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid. Google Patents.
-
VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed.
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal.
-
Vilsmeier-Haack Reaction Mechanism. YouTube.
-
Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate.
-
Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. PrepChem.com.
-
5-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. ChemicalBook.
-
5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis. ResearchGate.
-
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information.
-
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Scientific Information Database.
-
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Arkivoc.
-
Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University.
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
-
Pyrazole‐4‐carboxylic Acids from Vanadium‐catalyzed Chemical Transformation of Pyrazole‐4‐carbaldehydes. ResearchGate.
-
A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). ResearchGate.
-
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information.
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules.
-
3,5-dimethylpyrazole. Organic Syntheses.
-
METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF. Google Patents.
-
Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate.
-
Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild Conditions. SynOpen.
-
POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Organic Chemistry Portal.
-
Synthesis of carboxylic acids by oxidation of alcohols. Organic Chemistry Portal.
-
Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate.
-
EP0561421A1 - Process for the preparation of carboxylic acid chlorides of aromatic nitrogen-containing heterocycles - Google Patents.
-
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid. MySkinRecipes.
-
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. ResearchGate.
Sources
- 1. EP0561421A1 - Process for the preparation of carboxylic acid chlorides of aromatic nitrogen-containing heterocycles - Google Patents [patents.google.com]
- 2. 5-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | 27006-82-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
